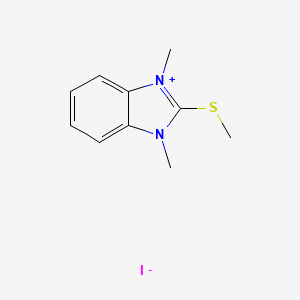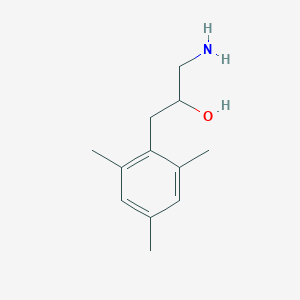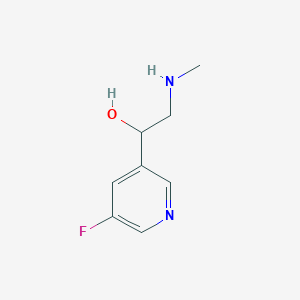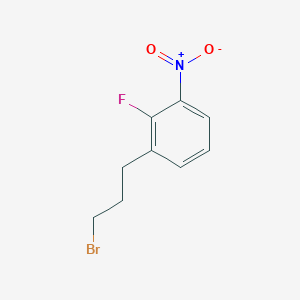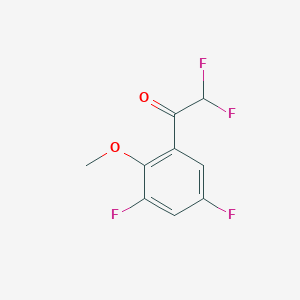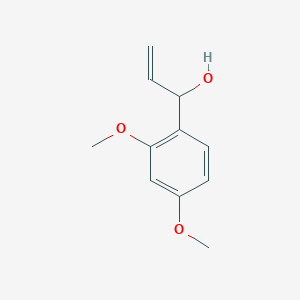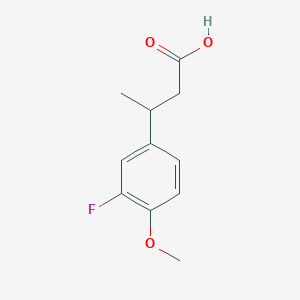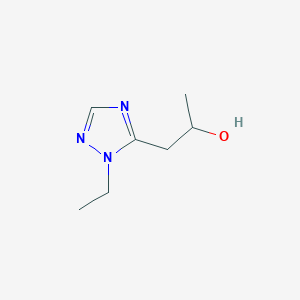![molecular formula C18H20N2O4S B13610266 N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-arthritic agent.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its effects on cellular signaling pathways, particularly those involving the signal transducer and activator of transcription 3 (STAT3) pathway.
Mechanism of Action
The mechanism of action of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline involves the inhibition of the STAT3 pathway. This pathway is crucial in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound exerts anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also targets the STAT3 pathway and has similar anti-inflammatory properties.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is unique due to its specific methanesulfonyl and imino functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-(4-methoxyphenyl)imino-2-methylsulfonylprop-1-enyl]aniline |
InChI |
InChI=1S/C18H20N2O4S/c1-23-16-8-4-14(5-9-16)19-12-18(25(3,21)22)13-20-15-6-10-17(24-2)11-7-15/h4-13,19H,1-3H3/b18-12-,20-13? |
InChI Key |
RJYFIYKFVSHPKD-UDWIVRIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C=NC2=CC=C(C=C2)OC)\S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C=NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



